
4-(Trifluoromethyl)quinoline
Overview
Description
4-(Trifluoromethyl)quinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and imparts unique chemical properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of anti-cancer and anti-malarial drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)quinoline typically involves the condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate under acid-catalyzed conditions to form 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones. These intermediates can then be converted into 4-bromo-2-(trifluoromethyl)quinolines through bromination . Another approach involves the reaction of 4-fluoroaniline with trifluoromethyl diketone to yield 6-fluoroquinolines .
Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization and cycloaddition reactions, as well as direct fluorination techniques. These methods are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions, particularly involving the trifluoromethyl group, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide facilitate nucleophilic substitution.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Anticancer Agents
4-(Trifluoromethyl)quinoline derivatives have shown promise as anticancer agents. Research has demonstrated that derivatives like 4-aminoquinoline can be synthesized into sulfonyl analogs, which exhibit selective cytotoxicity against breast cancer cell lines (MDA-MB231, MDA-MB468, and MCF7) while sparing non-cancerous cells . The structure-activity relationship (SAR) analysis indicates that modifications at specific positions enhance their efficacy, highlighting the potential of these compounds in targeted cancer therapies.
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Studies on various trifluoromethylquinoline derivatives have revealed enhanced activity against a range of pathogens, making them suitable candidates for developing new antibiotics . The introduction of the trifluoromethyl group is believed to improve the pharmacological profile of these compounds.
Fluorescent Probes
Biological Imaging
Due to their unique photophysical properties, this compound derivatives are being utilized as fluorescent probes for biological imaging. For instance, quinolines with both amino and trifluoromethyl groups have demonstrated strong intramolecular charge-transfer fluorescence, which is beneficial for live-cell imaging . These probes can specifically target cellular structures like the Golgi apparatus, providing insights into cellular processes during mitosis.
Material Science
Advanced Materials Development
The incorporation of this compound into polymer matrices has shown potential for creating advanced materials with enhanced thermal and chemical resistance. Its unique chemical properties allow for the development of coatings and materials that can withstand harsh environmental conditions, making it valuable in industrial applications .
Analytical Chemistry
Detection and Quantification
In analytical chemistry, this compound is employed in methods for detecting and quantifying specific analytes in complex mixtures. This application is particularly relevant in food safety and environmental monitoring, where precise measurements are crucial . The compound's ability to form stable complexes with various analytes enhances its utility in analytical methodologies.
Organic Synthesis
Building Block for Synthesis
this compound serves as a versatile building block in organic synthesis. It allows researchers to explore new chemical reactions and develop innovative compounds with diverse functionalities . Its role as an intermediate in synthesizing other bioactive molecules underscores its significance in medicinal chemistry.
Data Tables
Case Studies
- Anticancer Research : A study synthesized thirty-six sulfonyl analogs of 4-aminoquinoline derivatives and evaluated their cytotoxicity against breast cancer cells. Results showed significant growth inhibition at micromolar concentrations, indicating potential for further development into therapeutic agents .
- Fluorescent Probes : Research demonstrated that certain quinoline derivatives could specifically target cellular organelles during imaging studies, providing a novel approach to studying cellular dynamics in live cells .
- Material Development : Investigations into the incorporation of trifluoromethylquinoline into polymer matrices revealed improvements in material properties, suggesting applications in protective coatings for industrial use .
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as protein kinases. The trifluoromethyl group enhances the compound’s ability to bind to these targets, inhibiting their activity and thereby exerting therapeutic effects. For example, certain derivatives of this compound have been shown to induce apoptosis and cell cycle arrest in cancer cells by targeting the SGK1 kinase .
Comparison with Similar Compounds
- 4-Fluoroquinoline
- 4-Chloroquinoline
- 4-Bromoquinoline
Comparison: 4-(Trifluoromethyl)quinoline is unique due to the presence of the trifluoromethyl group, which significantly enhances its biological activity compared to other halogenated quinolines. This group increases the compound’s lipophilicity and metabolic stability, making it more effective in therapeutic applications .
Biological Activity
4-(Trifluoromethyl)quinoline is a significant compound in medicinal chemistry, noted for its diverse biological activities, particularly in antibacterial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.
Overview of this compound
This compound is a quinoline derivative characterized by the presence of a trifluoromethyl group at the fourth position of the quinoline ring. This modification is believed to enhance the compound's lipophilicity and biological activity, making it a valuable scaffold in drug design.
Antibacterial Activity
Research indicates that quinoline derivatives, including this compound, exhibit significant antibacterial properties.
Key Findings:
- A study synthesized various quinoline hydrazone derivatives, revealing that compounds with the trifluoromethyl group showed promising antibacterial activity against Mycobacterium tuberculosis and other bacterial strains such as Escherichia coli and Staphylococcus aureus .
- The minimum inhibitory concentration (MIC) for some derivatives was as low as 4 µg/mL, indicating potent antibacterial effects .
Table 1: Antibacterial Activity of this compound Derivatives
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
QH-02 | M. tuberculosis | 4 |
QH-04 | E. coli | 8 |
QH-05 | S. aureus | 4 |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies, particularly focusing on its effects on different cancer cell lines.
Case Study:
- A series of 4-aminoquinoline derivatives were assessed for their cytotoxic effects on breast cancer cell lines (MDA-MB231, MDA-MB468, and MCF7). The results indicated that certain derivatives exhibited selective toxicity towards cancer cells compared to non-cancerous cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Table 2: Cytotoxicity of Quinoline Derivatives on Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
7-chloro-4-(trifluoromethyl)quinoline | MDA-MB231 | 5 |
7-chloro-4-(trifluoromethyl)quinoline | MDA-MB468 | 10 |
7-chloro-4-(trifluoromethyl)quinoline | MCF7 | 15 |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Bacterial Growth : The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration into bacterial cells and disrupting cellular processes.
- Anticancer Mechanism : Studies suggest that quinoline derivatives may induce apoptosis in cancer cells through various pathways, including the inhibition of key signaling molecules involved in cell survival .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(Trifluoromethyl)quinoline derivatives?
The most common method involves cyclocondensation reactions between 2-trifluoromethylaniline and methyl acetates in the presence of a base (e.g., potassium carbonate) to form the quinoline core . Subsequent functionalization, such as halogenation (chlorination or bromination), can introduce substituents at specific positions. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) enable the introduction of aryl or heteroaryl groups . Reaction conditions typically require anhydrous solvents (e.g., DMF) and inert atmospheres to prevent side reactions.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?
- NMR spectroscopy (1H, 13C, and 19F) is essential for confirming substitution patterns and purity. For instance, 1H NMR chemical shifts between δ 8.5–9.0 ppm often indicate aromatic protons near electron-withdrawing groups like trifluoromethyl .
- X-ray crystallography (using programs like SHELXL ) resolves molecular geometry and intermolecular interactions. ORTEP-III visualization tools help identify steric effects from bulky substituents .
- FT-IR and mass spectrometry validate functional groups and molecular weights, respectively .
Q. How do reaction conditions influence the regioselectivity of quinoline functionalization?
Regioselectivity in halogenation (e.g., chlorination at the 4-position) depends on electronic and steric factors. Polar aprotic solvents (e.g., DCM) favor electrophilic substitution at electron-rich positions, while steric hindrance from trifluoromethyl groups directs reactions to less crowded sites . Temperature control (e.g., 0–25°C) minimizes side products like dihalogenated derivatives.
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across this compound derivatives?
Discrepancies often arise from substituent positioning or assay variability. To address this:
- Perform structure-activity relationship (SAR) studies by systematically varying substituents (e.g., comparing 4-Cl vs. 8-Cl derivatives) .
- Validate activity using orthogonal assays (e.g., enzymatic inhibition and cell viability tests) .
- Use computational tools (e.g., molecular docking) to correlate activity with binding affinities to targets like p38α MAP kinase .
Q. How can the trifluoromethyl group enhance biological activity in quinoline derivatives?
The -CF₃ group increases lipophilicity (improving membrane permeability) and electron-withdrawing effects (stabilizing charge-transfer interactions with biological targets). For example, derivatives with 4-CF₃ show enhanced antimicrobial activity due to stronger binding to bacterial enzymes compared to non-fluorinated analogs .
Q. What methodologies optimize the pharmacokinetic properties of this compound-based drug candidates?
- Bioisosteric replacement : Swap halogens (e.g., Br → Cl) to improve metabolic stability .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility .
- Pharmacokinetic profiling : Use in vitro assays (e.g., microsomal stability tests) and in vivo models to assess absorption and half-life .
Q. How do crystallographic data refine synthetic protocols for halogenated derivatives?
X-ray structures reveal crystal packing disruptions caused by bulky substituents (e.g., iodine at the 6-position), guiding solvent selection (e.g., THF over DMSO) to improve crystallization yields . SHELXD software aids in resolving twinned crystals common in halogen-rich compounds .
Q. Methodological Considerations
Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?
- Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactive sites. For example, electron-deficient C4 positions favor nucleophilic attack .
- Transition state modeling (e.g., using Gaussian) identifies steric barriers in palladium-catalyzed reactions .
Q. How are spectroscopic artifacts mitigated in fluorine-containing quinoline analysis?
Properties
IUPAC Name |
4-(trifluoromethyl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N/c11-10(12,13)8-5-6-14-9-4-2-1-3-7(8)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYXBXQWMBMXLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380664 | |
Record name | 4-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25199-77-3 | |
Record name | 4-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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